Diethyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate
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Overview
Description
Diethyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3,7-dicarboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-nitrobenzaldehyde with diethyl malonate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, nitric acid, and bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine, while oxidation can produce various oxides. Substitution reactions typically result in functionalized aromatic rings with new substituents like nitro or halogen groups.
Scientific Research Applications
Diethyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Mechanism of Action
The mechanism of action of Diethyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetraazaspiro[4.4]nona-2,7-diene: Another spirocyclic compound with similar structural features but different functional groups.
Dimethyl 7-aryl-8-(3-arylquinoxalin-2-yl)-2-(R-imino)-9-oxo-1,6-dioxaspiro[4.4]nona-3,7-diene-3,4-dicarboxylates:
Uniqueness
Diethyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate stands out due to its unique combination of nitrogen, sulfur, and oxygen atoms within its spirocyclic structure. This distinct arrangement imparts specific chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H22N4O6S2 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
diethyl 8-methyl-4-(2-nitrophenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate |
InChI |
InChI=1S/C23H22N4O6S2/c1-4-32-21(28)19-15(3)25(16-11-7-6-8-12-16)23(34-19)26(24-20(35-23)22(29)33-5-2)17-13-9-10-14-18(17)27(30)31/h6-14H,4-5H2,1-3H3 |
InChI Key |
AITOSMJHXXMVCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OCC)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4)C |
Origin of Product |
United States |
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